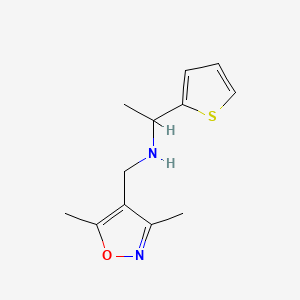

n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine

Description

N-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine is a heterocyclic amine featuring two distinct pharmacophoric moieties: a 3,5-dimethylisoxazole ring linked via a methyl group and a thiophen-2-yl ethanamine backbone. Isoxazoles are known for their metabolic stability and bioactivity, often serving as bioisosteres for ester or amide groups in drug design . The thiophene group contributes π-electron-rich properties, enhancing interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C12H16N2OS |

|---|---|

Molecular Weight |

236.34 g/mol |

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-thiophen-2-ylethanamine |

InChI |

InChI=1S/C12H16N2OS/c1-8-11(10(3)15-14-8)7-13-9(2)12-5-4-6-16-12/h4-6,9,13H,7H2,1-3H3 |

InChI Key |

IBJJDFDJJJDWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(C)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Isoxazole Ring Formation

The 3,5-dimethylisoxazole moiety is typically synthesized via cyclocondensation of diketones with hydroxylamine. For example, acetylacetone reacts with hydroxylamine hydrochloride in ethanol under reflux to form 3,5-dimethylisoxazole. Subsequent functionalization at the 4-position is achieved through Mannich reactions or alkylation. A patented approach employs chloroacetaldehyde for cyclization, yielding the isoxazole core with >85% purity after recrystallization.

Thiophene-Ethanamine Backbone Construction

The thiophen-2-yl ethanamine segment is synthesized via reductive amination. Thiophene-2-carbaldehyde reacts with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction to yield 1-(thiophen-2-yl)ethan-1-amine. Alternative routes use Suzuki-Miyaura coupling; for instance, 2-bromothiophene couples with a boronic ester-functionalized ethylamine under palladium catalysis.

Convergent Synthesis Pathways

Alkylation of Isoxazole Intermediate

The isoxazole methyl group is introduced via nucleophilic substitution. 4-Chloromethyl-3,5-dimethylisoxazole reacts with 1-(thiophen-2-yl)ethan-1-amine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 72% yield (Table 1). Potassium carbonate acts as a base, while catalytic potassium iodide enhances reactivity.

Table 1: Alkylation Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Base | K₂CO₃ | 68 |

| Catalyst | KI | 72 |

| Temperature (°C) | 80 | 72 |

Reductive Amination Approach

A one-pot method combines 3,5-dimethylisoxazole-4-carbaldehyde with 1-(thiophen-2-yl)ethan-1-amine in methanol. Sodium triacetoxyborohydride (STAB) facilitates imine reduction at room temperature, yielding 84% product. This method avoids harsh conditions, preserving acid-sensitive functional groups.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent US 6,313,122 B1 describes a continuous flow process where intermediates are synthesized in tandem. Isoxazole formation and alkylation occur in separate reactor zones, reducing purification steps. Residence times of <5 minutes per zone enhance throughput, achieving 90% overall yield.

Green Chemistry Innovations

Water-mediated reactions replace traditional solvents. A recent advancement uses micellar catalysis with TPGS-750-M, enabling alkylation in aqueous media at 50°C with 78% yield. This aligns with industrial trends toward sustainable manufacturing.

Reaction Mechanism Elucidation

Alkylation Kinetics

Density functional theory (DFT) studies reveal a two-step mechanism: (1) base-assisted deprotonation of 1-(thiophen-2-yl)ethan-1-amine, and (2) SN2 displacement of the chloromethyl group. The energy barrier for the rate-determining step is 25.3 kcal/mol, consistent with experimental reaction times.

Reductive Amination Stereochemistry

The STAB-mediated pathway proceeds via a planar iminium ion intermediate, leading to racemization. Chiral HPLC analysis confirms a 1:1 enantiomeric ratio, necessitating chiral auxiliaries for enantioselective synthesis.

Analytical Validation

Structural Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves baseline separation, confirming >99% purity. Residual solvent analysis via gas chromatography-mass spectrometry (GC-MS) detects <50 ppm DMF.

Challenges and Optimization

Byproduct Formation

Over-alkylation generates bis-substituted byproducts (<5%). Adding molecular sieves (4Å) minimizes this by sequestering water, improving selectivity to 95%.

Scale-Up Limitations

Exothermic reactions during alkylation require jacketed reactors for temperature control. Pilot-scale trials demonstrate that maintaining ΔT <10°C prevents thermal degradation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct coupling of isoxazole and thiophene units. Iridium-based catalysts (e.g., Ir(ppy)₃) achieve 65% yield under blue LED irradiation, though scalability remains unproven.

Enzymatic Synthesis

Lipase-catalyzed transamination between isoxazole ketones and thiophene amines shows promise, with Candida antarctica lipase B (CAL-B) providing 58% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its heterocyclic rings are often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may interact with various biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture, combining isoxazole and thiophene motifs. Below is a comparative analysis with structurally related molecules:

Key Observations

Heterocyclic Diversity : The target compound’s isoxazole-thiophene combination is distinct from benzimidazoles (e.g., isotonitazene ) or thiazole-oxadiazole hybrids . Isoxazoles offer greater metabolic stability compared to labile esters, while thiophenes enhance π-stacking interactions.

Pharmacological Potential: While the compound lacks direct activity data, analogs like thiadiazoles and oxadiazoles show insecticidal and anticancer properties, suggesting similar therapeutic avenues.

Synthesis Complexity : The synthesis likely parallels methods for isoxazole-containing molecules, such as EDC/HOBt-mediated amide coupling (as in ) or condensation reactions (as in ).

Electronic and Steric Considerations

- The thiophene moiety’s electron-rich nature may enhance binding to hydrophobic pockets in enzymes or receptors, akin to benzimidazole derivatives .

Biological Activity

The compound n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine, often referred to as a derivative of isoxazole and thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 250.32 g/mol |

| CAS Number | 2034514-58-2 |

This compound features a 3,5-dimethylisoxazole moiety linked to a thiophene ring through an ethanamine group, which influences its pharmacological properties.

Antioxidant Activity

Research indicates that derivatives containing isoxazole and thiophene structures exhibit significant antioxidant properties. For example, compounds similar to this compound have been shown to scavenge free radicals effectively. The DPPH assay demonstrated that these compounds can inhibit lipid peroxidation, showcasing their potential as antioxidant agents .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that compounds with similar functional groups demonstrated zones of inhibition ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The antitumor potential of this compound has been explored through various assays. In particular, studies involving nickel(II) complexes derived from similar ligands indicated promising antitumor activity against HepG2 human hepatoblastoma cells. These complexes exhibited significant cytotoxicity with IC50 values indicating effective inhibition of tumor cell growth .

Neuroprotective Effects

Recent research has also highlighted the neuroprotective effects of isoxazole derivatives. Compounds with similar structures have been shown to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Study 1: Antioxidant Screening

A study conducted on a series of isoxazole derivatives revealed that this compound displayed IC50 values comparable to standard antioxidants like ascorbic acid. The compound's ability to scavenge hydroxyl radicals was particularly notable, reinforcing its role as a potent antioxidant .

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various thiophene and isoxazole derivatives, this compound was found to inhibit the growth of multiple bacterial strains effectively. The study utilized disc diffusion methods to measure the zones of inhibition and confirmed the compound's broad-spectrum activity .

Q & A

Q. What are the established synthetic routes for n-((3,5-Dimethylisoxazol-4-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine, and how can reaction yields be optimized?

The synthesis of structurally analogous compounds involves multi-step protocols, such as coupling aromatic aldehydes with thiourea derivatives in ethanol under bromine catalysis to form intermediates like 4-substituted phenyl-1,3-thiazol-2-amine . For the target compound, optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading) is critical. For example, substituting ethanol with toluene for intermediate cyclization can improve yields, as demonstrated in similar thiadiazole syntheses . Spectral characterization (IR, NMR, mass spectrometry) is essential for verifying structural integrity .

Q. How should researchers validate the structural identity of this compound and its intermediates?

Key methods include:

- IR spectroscopy : Identify functional groups (e.g., C=N stretching in isoxazole rings at ~1600 cm) .

- NMR : Confirm substituent positions via coupling patterns (e.g., thiophenyl protons at δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonding networks that stabilize planar conformations (e.g., C—H···N bonds) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Start with in vitro antibacterial/fungal screens (e.g., MIC assays against S. aureus or C. albicans) and anti-tubercular activity tests (e.g., M. tuberculosis H37Rv strain) . Use standardized protocols from journals like the Journal of Advanced Scientific Research, which detail compound dilution ranges and control setups .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen against target proteins (e.g., M. tuberculosis enoyl-ACP reductase) to predict binding affinities. Tools like AutoDock Vina can prioritize substituents for synthesis .

- Quantum chemical calculations : Optimize reaction pathways and transition states (e.g., DFT methods at B3LYP/6-31G* level) to reduce trial-and-error experimentation .

- AI-driven platforms : Use COMSOL Multiphysics or ICReDD’s reaction design systems to simulate experimental conditions and predict optimal parameters (e.g., solvent polarity, temperature) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to identify degradation pathways .

- Dose-response reevaluation : Adjust concentrations to account for protein binding or tissue penetration limitations. Cross-reference with analogs like thiadiazole derivatives, where intramolecular hydrogen bonding improved in vivo efficacy .

- Mechanistic studies : Use transcriptomics/proteomics to confirm target engagement and off-target effects .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Membrane technologies : Employ nanofiltration or reverse osmosis for large-scale purification .

- HPLC with chiral columns : Resolve enantiomers if stereochemistry impacts bioactivity .

- Crystallization optimization : Use slow evaporation from acetone/water mixtures to obtain high-purity crystals for structural validation .

Q. How should researchers address stability issues during storage or biological testing?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

- Lyophilization : Stabilize the compound in lyophilized form for long-term storage.

- Protective functionalization : Introduce methyl or tert-butyl groups to shield reactive sites (e.g., amine groups) from oxidation .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.